3-Thiabicyclo[3.3.1]nonane 3,3-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiabicyclo[3.3.1]nonane 3,3-dioxide is a bicyclic organic compound that features a sulfur atom within its structure. This compound is part of a broader class of bicyclo[3.3.1]nonanes, which are known for their unique chemical properties and potential applications in various fields. The presence of the sulfur atom and the dioxide functional group imparts distinct reactivity and stability to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiabicyclo[3.3.1]nonane 3,3-dioxide typically involves the reaction of sulfur dichloride or sulfuryl chloride with 1,5-cyclooctadiene. This reaction proceeds through an electrophilic addition mechanism, where the sulfur-containing reagent adds across the double bonds of the cyclooctadiene to form the bicyclic structure . The reaction conditions often include the use of solvents like acetonitrile and water, and the reaction is carried out at room temperature to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Thiabicyclo[3.3.1]nonane 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like azides and cyanides are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Azide and cyanide derivatives.
Wissenschaftliche Forschungsanwendungen
3-Thiabicyclo[3.3.1]nonane 3,3-dioxide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Thiabicyclo[3.3.1]nonane 3,3-dioxide involves its ability to participate in various chemical reactions due to the presence of the sulfur atom and the dioxide functional group. The sulfur atom can form episulfonium intermediates, which are highly reactive and can be captured by nucleophiles . This reactivity is harnessed in synthetic applications to form complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Thiabicyclo[3.3.1]nonane 9,9-dioxide: Similar structure but with different substitution patterns.
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Contains chlorine atoms, which impart different reactivity.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains additional sulfur atoms, leading to different chemical properties.
Uniqueness
3-Thiabicyclo[3.3.1]nonane 3,3-dioxide is unique due to its specific substitution pattern and the presence of the dioxide functional group. This imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
87947-24-8 |
---|---|
Molekularformel |
C8H14O2S |
Molekulargewicht |
174.26 g/mol |
IUPAC-Name |
3λ6-thiabicyclo[3.3.1]nonane 3,3-dioxide |
InChI |
InChI=1S/C8H14O2S/c9-11(10)5-7-2-1-3-8(4-7)6-11/h7-8H,1-6H2 |
InChI-Schlüssel |
JDVVJUFZDNQVGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(C1)CS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.